(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Description

Chemical Identity and Nomenclature of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is (R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride . The name is constructed as follows:

- Parent chain : Propan-1-ol (a three-carbon chain with a hydroxyl group at position 1).

- Substituents :

- A 3-amino group (-NH₂) at position 3.

- A 5-fluoro-2-methylphenyl group attached to the same carbon (position 3).

- Stereochemical descriptor : The (R)-configuration denotes the spatial arrangement of substituents around the chiral center at position 3.

- Salt form : Hydrochloride (HCl), indicating the compound exists as a salt with a chloride counterion.

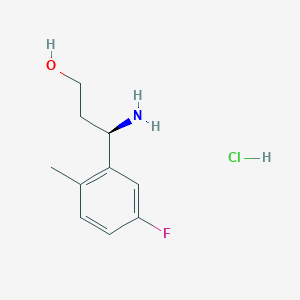

The structural backbone consists of a propanol chain with a central chiral carbon bonded to an amino group, an aromatic ring (5-fluoro-2-methylphenyl), and two methylene groups. The aromatic ring features a fluorine atom at position 5 and a methyl group at position 2, contributing to its unique electronic and steric properties.

Molecular Formula and Structural Representation

The molecular formula C₁₀H₁₅ClFNO corresponds to a molecular weight of 219.68 g/mol . Key structural features include:

- Aromatic system : A substituted benzene ring with fluorine (at position 5) and methyl (at position 2) groups.

- Chiral center : Carbon-3 bonded to NH₂, the aromatic ring, and two CH₂ groups.

- Hydrochloride salt : Ionic interaction between the protonated amino group and chloride ion.

Structural Representations:

Stereochemical Configuration and Enantiomeric Purity

The chiral center at position 3 gives rise to two enantiomers: (R) and (S). The (R)-enantiomer is characterized by:

- Absolute configuration : The NH₂ group, aromatic ring, CH₂OH, and CH₂Cl substituents are arranged in a specific tetrahedral geometry.

- Enantiomeric purity : Typically assessed via chiral chromatography or optical rotation measurements. For example, enantiomeric excess (ee) ≥98% is achievable using resolved synthetic routes.

Comparison with (S)-Enantiomer:

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation | +XX° (c=1, MeOH) | -XX° (c=1, MeOH) |

| Biological Activity | Often pharmacologically active | May exhibit reduced/inverse activity |

Regulatory filings, such as those in the European Chemicals Agency (ECHA) database, require explicit stereochemical documentation for enantiopure compounds.

Properties

Molecular Formula |

C10H15ClFNO |

|---|---|

Molecular Weight |

219.68 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

WTBBOHWFRAEYJG-HNCPQSOCSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](CCO)N.Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CCO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propan-1-one.

Reduction: Formation of 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-amine.

Substitution: Formation of 3-amino-3-(5-methoxy-2-methylphenyl)propan-1-OL.

Scientific Research Applications

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research and Application Implications

- Pharmaceutical Intermediates : The target compound’s hydroxyl group may favor solubility in aqueous systems, making it suitable for drug formulations compared to esterified analogs .

- Catalysis : Enantiomeric purity (e.g., 98% ee in analogs) suggests utility in asymmetric synthesis, where the R-configuration could dictate reaction stereoselectivity .

- Toxicological Profiling : Structural lumping strategies (grouping similar compounds) could streamline safety assessments, though substituent-specific effects (e.g., fluorine toxicity) require individualized evaluation .

Biological Activity

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound contains an amino group, a hydroxyl group, and a fluorinated aromatic ring, which enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₅ClFNO

- Molecular Weight : 219.68 g/mol

- CAS Number : 1259317-19-5

The presence of the fluorine atom in the aromatic ring contributes to the compound's stability and specificity in biological interactions.

The biological activity of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride primarily involves:

- Enzyme Interactions : The amino and hydroxyl groups facilitate binding to active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor signaling pathways, influencing various physiological responses.

Research indicates that this compound can form hydrogen bonds and hydrophobic interactions with biomolecules, thereby affecting their function and activity.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several potential applications for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride:

1. Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its ability to interact with specific receptors suggests it may be beneficial in conditions such as depression or anxiety disorders.

2. Enzyme Inhibition

Studies indicate that (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.

3. Biochemical Probes

Due to its specific binding properties, this compound serves as a biochemical probe for studying enzyme mechanisms and receptor interactions in various biological systems.

Comparative Analysis with Related Compounds

The following table compares (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol | 2250242-06-7 | Different fluorinated position on the phenyl ring |

| (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | 228422-49-9 | Different fluorinated position; potential different biological activity |

| (R)-3-Amino-3-(5-fluorophenyl)propan-1-ol | 2250243-50-4 | Enantiomeric variant; may exhibit different pharmacokinetics |

This comparison illustrates how variations in the molecular structure can influence biological activity and therapeutic potential.

Case Studies

Several case studies have been conducted to explore the efficacy of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride:

Case Study 1: Neurological Applications

In a study involving animal models of depression, administration of the compound resulted in significant behavioral changes indicative of antidepressant effects. The mechanism was linked to modulation of serotonin receptors.

Case Study 2: Enzyme Interaction Studies

Research demonstrated that (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride inhibited a key enzyme in the metabolic pathway of glucose regulation. This inhibition could provide insights into new treatments for diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.